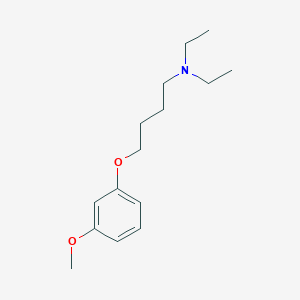![molecular formula C21H18F2N2O3S B5161396 N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5161396.png)
N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide, also known as DAS181, is a small molecule drug that has shown promise in treating viral infections. It was first synthesized in the early 2000s by a team of researchers at the University of Alabama at Birmingham. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in treating viral infections.
作用机制
The mechanism of action of N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide involves the disruption of the interaction between the virus and host cell receptors. Specifically, it targets the sialic acid receptors on the surface of host cells that are used by many viruses, including influenza, to gain entry into the cell. By cleaving these receptors, this compound prevents the virus from entering the cell and replicating.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects in vitro and in animal studies. It does not appear to be toxic to cells or to cause any significant changes in physiological parameters such as heart rate or blood pressure.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide for lab experiments is its specificity for sialic acid receptors. This makes it a useful tool for studying the role of these receptors in viral infections. However, one limitation is that its effectiveness may vary depending on the strain of virus being studied.
未来方向
There are many potential future directions for research on N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide. One area of interest is its potential as a treatment for emerging viral infections, such as COVID-19. Another area of interest is its use in combination with other antiviral drugs to enhance their effectiveness. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
合成方法
The synthesis of N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3,4-difluoroaniline with 4-methylbenzoyl chloride to form an intermediate compound. This intermediate is then reacted with 3-methylbenzenesulfonyl chloride to form the final product, this compound.
科学研究应用
N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been the subject of numerous scientific studies investigating its potential as an antiviral drug. It has been shown to be effective against a variety of viral infections, including influenza, parainfluenza, and respiratory syncytial virus. In vitro studies have demonstrated that this compound can inhibit viral replication by disrupting the interaction between the virus and host cell receptors.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3S/c1-13-4-3-5-17(10-13)25-29(27,28)20-11-15(7-6-14(20)2)21(26)24-16-8-9-18(22)19(23)12-16/h3-12,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYOZWIACBCJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5161324.png)
![2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5161332.png)



![methyl 8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5161368.png)

![3-benzyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161377.png)
![5-[(3-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B5161381.png)
![4-[5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5161385.png)


![(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5161424.png)
